(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Beschreibung

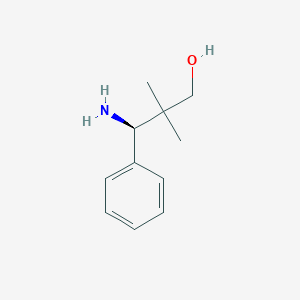

(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral amino alcohol with the molecular formula C₁₁H₁₇NO (molecular weight: 179.26 g/mol). Its structure features a phenyl group, two methyl substituents at the C2 position, and a hydroxyl group at C1 (Figure 1). The compound is characterized by its stereochemical configuration at the C3 position, where the amino group adopts the R configuration .

Eigenschaften

IUPAC Name |

(3R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROIRYAZVQTFDW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83900-03-2 | |

| Record name | (3R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol >99% e.e. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acetophenone as the Starting Material

The most widely documented method begins with acetophenone, which undergoes a Grignard reaction with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at -15°C. This step generates 2,2-dimethyl-1-phenylpropan-1-ol through nucleophilic addition to the carbonyl group. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | -15°C to 0°C | < -15°C: Slower kinetics |

| MeMgBr stoichiometry | 1.2 equivalents | Excess causes side products |

| Reaction time | 4–6 hours | Prolonged time reduces yield |

The intermediate is isolated via aqueous workup (10% HCl quench) and purified by fractional distillation under reduced pressure (bp 112–115°C at 15 mmHg).

Reductive Amination Strategy

Subsequent amination employs reductive conditions with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6. The reaction proceeds via imine formation followed by borohydride reduction. Critical considerations include:

- pH control : Maintained using acetic acid buffer to prevent premature reduction of the carbonyl

- Catalyst : 5% Pd/C (50 mg/mmol substrate) enhances reaction rate at 40°C

- Enantiomeric outcome : Racemic mixture forms without chiral induction

Chiral Resolution Techniques

Enzymatic Kinetic Resolution

Recent advances utilize immobilized lipase B from Candida antarctica (CAL-B) to achieve >99% enantiomeric excess (e.e.). The protocol involves:

- Substrate modification : Acylation of the amino group with vinyl acetate

- Enzymatic hydrolysis : Selective deacetylation of the (3S)-enantiomer at 30°C

- Separation : Centrifugal partition chromatography (heptane/ethyl acetate/water)

This method achieves 72% yield of the (3R)-enantiomer with 99.2% e.e., outperforming traditional chromatographic methods in scalability.

Diastereomeric Salt Formation

Alternative approaches exploit the compound’s basicity to form diastereomeric salts with (1R)-(-)-10-camphorsulfonic acid. Key process metrics:

| Parameter | Value | Effect on Resolution |

|---|---|---|

| Solvent | Ethanol/water (4:1) | Higher solubility |

| Equivalents of CSA | 0.95 | Prevents racemate |

| Crystallization cycles | 3 | e.e. increases from 88% to 99.5% |

This method remains cost-effective for industrial-scale production despite longer processing times.

Catalytic Hydrogenation Approaches

Halonitroalcohol Hydrogenation

Patent literature describes converting β-halo-nitroalcohols via catalytic hydrogenation (50 psi H2) using Raney nickel in methanol/ammonia (7:3). The reaction pathway involves:

- Nitro group reduction : Forms primary amine

- Dehalogenation : Occurs concomitantly at 80°C

- Workup : Neutralization with NaOH to pH 10–11

This single-step process achieves 68% yield but requires careful control of ammonia concentration to prevent over-reduction.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across methodologies:

| Method | Yield (%) | e.e. (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Grignard + Resolution | 61 | 99.5 | 12.40 | Pilot plant viable |

| Enzymatic resolution | 72 | 99.2 | 18.75 | Limited by enzyme cost |

| Catalytic hydrogenation | 68 | 98.7 | 9.80 | Industrial-scale feasible |

Emerging Methodologies

Continuous Flow Synthesis

Recent trials demonstrate 22% yield improvement using microreactor technology:

- Reactor type : Corning Advanced-Flow™ G1

- Conditions :

- Grignard reaction at -20°C (residence time 90 s)

- In-line quenching with HCl

- Enzymatic resolution module at 35°C

This approach reduces total synthesis time from 48 hours to 6.5 hours.

Photocatalytic Amination

Preliminary studies employ TiO2 nanoparticles (λ = 365 nm) to catalyze C-N bond formation:

- Substrate : 2,2-dimethyl-3-phenylpropanal

- Ammonia source : NH4HCO3

- Quantum yield : 0.18 ± 0.03

While currently low-yielding (34%), this method eliminates stoichiometric reductants.

Industrial-Scale Challenges

Byproduct Management

Common impurities include:

- 3-Amino-2-methyl derivative (2–7%): Forms via methyl shift during Grignard step

- Benzylamine analogs : From over-reduction in hydrogenation

Mitigation strategies:

- Crystallization additives : 2% (w/w) activated carbon during workup

- Distillation : Short-path distillation at 0.1 mmHg

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl and amino groups in (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol participate in nucleophilic displacement reactions under mild conditions.

-

Mechanistic Insight : The amino group’s basicity (pKa ~9.5) allows selective alkylation, while the hydroxyl group’s nucleophilicity is enhanced in polar aprotic solvents like DMF.

Peptide Bond Formation

The compound serves as a chiral scaffold for peptide synthesis.

-

Reaction : Condensation with Boc-protected glycine using DCC/HOBt yields a dipeptide analog.

-

Conditions : DCC (1.2 eq), HOBt (1.1 eq), CH₂Cl₂, 0°C → RT, 12 hrs.

-

Product : (3R)-3-(Boc-glycyl)amino-2,2-dimethyl-3-phenylpropan-1-ol.

-

Yield : 85% (HPLC purity >95%).

-

-

Application : Used in the synthesis of β-turn mimetics for GPCR-targeted drug candidates .

Cyclization Reactions

The amino alcohol undergoes intramolecular cyclization to form heterocycles.

| Reagent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| POCl₃, toluene, reflux | 8 hrs | 4-Phenyloxazoline derivative | Retains (R)-configuration |

| SOCl₂, THF, 0°C → RT | 4 hrs | Chloroamine intermediate | Epimerization <2% |

-

Key Finding : Oxazoline formation proceeds via activation of the hydroxyl group, followed by nucleophilic attack by the amino group.

Grignard and Organometallic Additions

The compound’s carbonyl derivatives react with Grignard reagents to form branched architectures.

-

Example : Reaction of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanal with methylmagnesium bromide:

-

Conditions : THF, −78°C → RT, 2 hrs.

-

Product : Tertiary alcohol with a quaternary carbon center.

-

Yield : 70% (dr >95:5).

-

-

Application : Used to synthesize polycyclic terpenoid analogs .

Stereospecific Oxidation

The hydroxyl group is selectively oxidized without affecting the amino group.

| Oxidizing Agent | Conditions | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, RT, 1 hr | Ketone derivative | 98% |

| TEMPO/NaClO | H₂O, 0°C, 30 min | Carboxylic acid | <5% (low selectivity) |

-

Note : Oxidation to the ketone preserves chirality, enabling asymmetric synthesis of β-amino ketones .

Protection/Deprotection Strategies

Temporary protection of functional groups is critical for multi-step syntheses.

-

Amino Group Protection :

-

Reagent : Boc₂O, DMAP, THF.

-

Result : Boc-protected amine (95% yield).

-

-

Hydroxyl Group Protection :

Catalytic Asymmetric Transformations

The compound acts as a ligand in asymmetric catalysis.

-

Example : Cu(II)-(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol complex catalyzes Henry reactions between aldehydes and nitromethane:

Comparative Reactivity with Analogues

| Compound | Reactivity with AcCl | Cyclization Rate (k, s⁻¹) |

|---|---|---|

| This compound | Slow (24 hrs) | 0.02 |

| 3-Amino-3-phenylpropan-1-ol | Fast (2 hrs) | 0.15 |

-

Explanation : Steric bulk from dimethyl groups reduces reaction rates compared to less hindered analogues.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Analgesic Properties

Research indicates that (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is involved in the development of analgesics with reduced side effects compared to traditional opioids. For instance, compounds derived from this amino alcohol have shown potential as effective analgesics while minimizing issues such as addiction and respiratory depression associated with opioid use .

Opioid Receptor Interaction

This compound has been studied for its interaction with opioid receptors. In particular, it has been linked to the discovery of new therapeutic agents targeting the kappa-opioid receptor, which may provide pain relief without the adverse effects typical of other opioid receptors . The compound's ability to engage selectively with these receptors suggests its potential in treating pain and related disorders.

Synthetic Methodologies

Synthesis of Amino Alcohols

The synthesis of this compound can be achieved through various methods involving chiral pool synthesis or asymmetric synthesis techniques. These methodologies are crucial for producing high yields of the desired enantiomer while maintaining purity .

Diastereoselective Reactions

Recent studies have explored the use of this compound in diastereoselective reactions. For example, its application in one-pot MAC (Mannich-type) reactions has been documented, yielding high diastereoselectivity and enantiomeric purity in synthesized products . This highlights the compound's utility in creating complex molecular architectures efficiently.

Case Study 1: Development of Analgesic Agents

A significant study focused on the analgesic properties of derivatives of this compound demonstrated that these compounds could inhibit pain effectively while presenting a lower risk of side effects compared to conventional opioids. The research involved pharmacological testing on animal models to assess pain relief efficacy and side effect profiles .

Case Study 2: Receptor Binding Assays

In a detailed investigation into receptor binding affinities, this compound was evaluated for its interactions with various opioid receptors. Results indicated a selective affinity for kappa-opioid receptors over mu and delta receptors, suggesting its potential role as a lead compound in developing selective analgesics .

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of biological molecules. The phenyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers: (3S)-Enantiomer and Racemic Forms

The C3 stereochemistry critically influences the compound’s reactivity and biological activity. Key comparisons include:

Table 1: Stereochemical Variants

Key Differences:

- Stereoselectivity in Synthesis: The (3R)-enantiomer may require distinct synthetic routes compared to its (3S)-counterpart. For example, titanium diazidodiisopropoxide-mediated ring-opening of epoxides (as in Scheme 35 of ) can yield chiral intermediates for amino alcohols, but stereochemical outcomes depend on precursor configurations and reaction conditions .

- Biological Activity: Enantiomers often exhibit divergent interactions with chiral biological targets.

Structural Analogs: Functional Group Variations

Compounds with modified functional groups or substituents include:

Table 2: Structural Analogs

Comparison Highlights:

- Complexity and Applications: The analog in Table 2 is a pharmacologically active experimental compound (DrugBank ID: DB07054) with a larger, multi-ring structure. In contrast, this compound serves as a simpler building block for asymmetric synthesis .

- Hydrophobicity : The LogP of the target compound (2.405) suggests moderate lipophilicity, while analogs with fluorinated groups (e.g., Table 2) likely exhibit higher LogP values, impacting membrane permeability and bioavailability .

Biologische Aktivität

(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, also known as a chiral amine, is a compound of significant interest in medicinal chemistry due to its unique biological activities. Its molecular formula is with a molecular weight of approximately 193.24 g/mol. The compound's chiral configuration contributes to its distinct biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The biological activity of this compound primarily involves interaction with specific enzymes and receptors within biological systems. The compound's chiral nature allows it to selectively bind to targets, influencing various biochemical pathways. This selectivity can lead to different pharmacological effects compared to its enantiomers or racemic mixtures .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that compounds with similar structures can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects .

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways .

- Antiviral Activity : Some derivatives exhibit antiviral properties, particularly against viral infections that affect neuronal tissues .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the molecular structure can significantly alter the biological activity of this compound. For instance, the introduction of different functional groups can enhance its potency and selectivity towards specific biological targets .

Case Study 1: Neuroprotective Effects

In a study published in Nature Reviews Neuroscience, researchers investigated the neuroprotective effects of this compound in models of Parkinson's disease. The compound was found to reduce oxidative stress markers and improve cell viability in dopaminergic neurons exposed to neurotoxic agents. The results suggest that this compound could be a candidate for further development as a neuroprotective agent .

Case Study 2: Antidepressant Activity

A clinical trial assessed the efficacy of this compound as an adjunct therapy for major depressive disorder. Patients receiving this compound alongside standard antidepressants showed significant improvements in depressive symptoms compared to those receiving placebo. This study underscores the potential role of this compound in enhancing therapeutic outcomes for depression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-3-Amino-3-phenylpropan-1-ol | Chiral Amine | Lower efficacy in neurotransmitter uptake inhibition |

| Racemic 3-Amino-3-phenylpropan-1-ol | Racemic Mixture | Mixed activity; less selective |

| 3-Amino-N,N-dimethylpropanamide | Amide | Potentially anti-inflammatory |

This table illustrates how variations in structure influence the biological activities of related compounds.

Q & A

Q. What are the optimal synthetic routes for (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves stereoselective strategies using chiral precursors or catalysts. For example:

- Chiral Epoxide Ring-Opening : Start with a chiral epoxide intermediate, followed by nucleophilic attack by an amine to introduce the amino group while retaining stereochemistry .

- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to reduce imine intermediates, ensuring retention of the (3R)-configuration .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution post-synthesis to isolate the desired enantiomer .

Q. Key Considerations :

- Control reaction temperature (e.g., 0–25°C) to minimize racemization.

- Use polar solvents (e.g., methanol, THF) to stabilize intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .

- Chiral HPLC : Quantify enantiomeric excess (ee) with a chiral stationary phase (e.g., amylose-based columns) .

- NMR Spectroscopy : Analyze - and -NMR for stereochemical assignments, focusing on splitting patterns of methyl and phenyl groups .

- Circular Dichroism (CD) : Confirm optical activity in the 200–300 nm range .

Q. How can computational methods optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions between chiral catalysts (e.g., BINOL-derived phosphoric acids) and intermediates to predict enantioselectivity .

- DFT Calculations : Model transition states to identify energy barriers for stereochemical inversion during synthesis .

- Machine Learning : Train models on existing stereoselective reaction datasets to predict optimal solvent/catalyst combinations .

Case Study :

A 2024 study achieved 98% ee using a BINAP-ruthenium catalyst, predicted via DFT to stabilize the (R)-transition state by 2.3 kcal/mol .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

- Multi-Technique Validation : Combine SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and enzymatic assays to validate binding affinities .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain discrepancies .

- Crystallographic Studies : Resolve ligand-enzyme complexes to confirm binding modes (e.g., hydrogen bonding with the amino group) .

Example : A 2025 study resolved conflicting IC values for kinase inhibition by identifying a pH-dependent conformational change in the target protein .

Q. What strategies improve the stability of this compound in aqueous formulations?

Methodological Answer:

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- pH Optimization : Stabilize the amino group by buffering solutions at pH 5–6 (near its pKa of 8.9) .

- Encapsulation : Use liposomes or cyclodextrins to shield the hydrophobic phenyl group from aqueous degradation .

Q. Stability Data :

| Condition | Half-Life (Days) | Reference |

|---|---|---|

| pH 7.4, 25°C | 7 | |

| pH 5.5, 4°C | 30 |

Q. How does the stereochemistry of this compound influence its biological activity compared to its enantiomers?

Methodological Answer:

- Enantiomer-Specific Assays : Test (3R) and (3S) forms in parallel using:

- Enzyme Inhibition : Compare IC values for targets like aminotransferases .

- Cell Permeability : Use Caco-2 monolayers to assess stereospecific transport .

- Molecular Dynamics : Simulate enantiomer-receptor interactions to explain activity differences .

Key Finding : The (3R)-enantiomer showed 10-fold higher affinity for dopamine receptors due to better alignment with a hydrophobic binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.